molecular formula C15H18N2O3 B5657563 N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide

N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide

Cat. No.: B5657563
M. Wt: 274.31 g/mol
InChI Key: CTFAGARUISLNNF-UHFFFAOYSA-N
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Description

N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a tert-butylamino group attached to the chromen-2-one core, which is further substituted with an acetamide group. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and tert-butylamine.

    Formation of Intermediate: The first step involves the reaction of 4-hydroxycoumarin with tert-butylamine under suitable conditions to form an intermediate compound.

    Acetylation: The intermediate compound is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The tert-butylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in biological processes.

    Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.

    Altering Gene Expression: It can affect the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butylamino)phenyl)acetamide
  • N-(tert-butyl)-4-methoxyaniline
  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine

Uniqueness

N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(18)16-13-12(17-15(2,3)4)10-7-5-6-8-11(10)20-14(13)19/h5-8,17H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFAGARUISLNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2OC1=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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